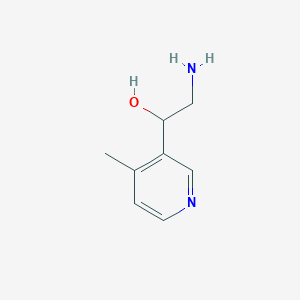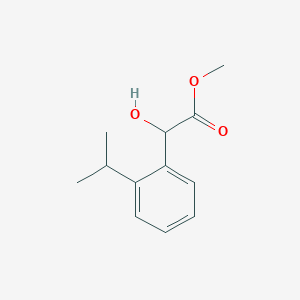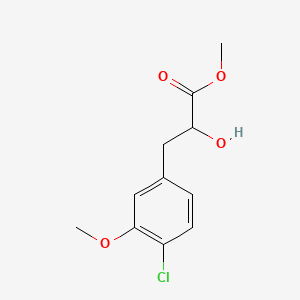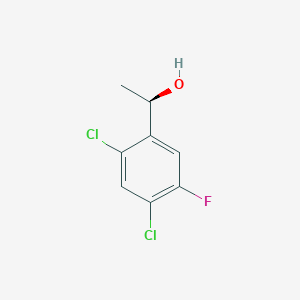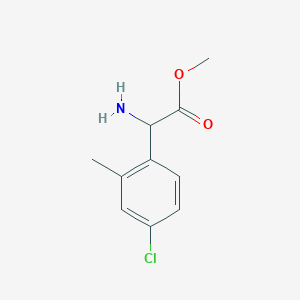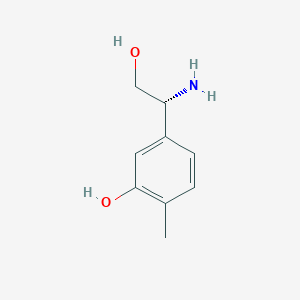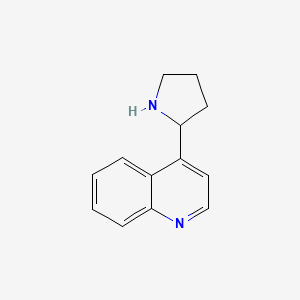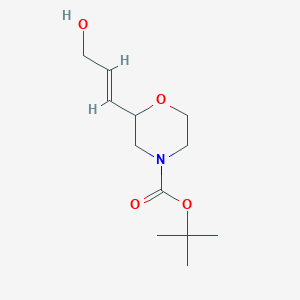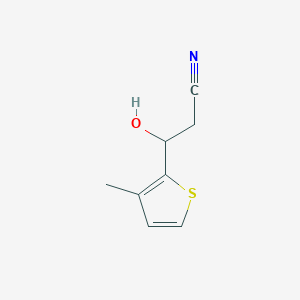
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is an organic compound with the molecular formula C8H9NOS It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile typically involves the reaction of 3-methylthiophene with appropriate reagents to introduce the hydroxy and nitrile functional groups. One common method is the nucleophilic addition of hydrogen cyanide (HCN) to a carbonyl compound, followed by hydrolysis to form the hydroxynitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(3-methylthiophen-2-yl)propanenitrile.
Reduction: Formation of 3-amino-3-(3-methylthiophen-2-yl)propanenitrile.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of nitriles to carboxylic acids. The thiophene ring can interact with various molecular targets, potentially affecting biological pathways related to inflammation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-(2-thienyl)propanenitrile
- 3-Hydroxy-3-(4-methylthiophen-2-yl)propanenitrile
- 3-Hydroxy-3-(5-methylthiophen-2-yl)propanenitrile
Uniqueness
3-Hydroxy-3-(3-methylthiophen-2-yl)propanenitrile is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with enzymes, receptors, and other molecular targets .
Propiedades
Fórmula molecular |
C8H9NOS |
|---|---|
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
3-hydroxy-3-(3-methylthiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C8H9NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2H2,1H3 |
Clave InChI |
HDPLIPIGZRFENH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


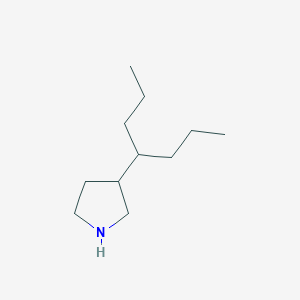
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
